Cas no 2470438-15-2 (O,O-dimethyl (4-bromophenyl)methylphosphonothioate)
O,O-dimethyl (4-bromophenyl)methylphosphonothioate Chemical and Physical Properties
Names and Identifiers
-
- O,O-dimethyl (4-bromophenyl)methylphosphonothioate
- O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate
- EN300-26980911
- 2470438-15-2
- (4-Bromophenyl)methyl-dimethoxy-sulfanylidene-lambda5-phosphane
-
- Inchi: 1S/C9H12BrO2PS/c1-11-13(14,12-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
- InChI Key: CYEYTRLCSPPCGR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CP(OC)(OC)=S
Computed Properties
- Exact Mass: 293.94790g/mol
- Monoisotopic Mass: 293.94790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 50.6Ų
O,O-dimethyl (4-bromophenyl)methylphosphonothioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26980911-0.05g |
O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate |
2470438-15-2 | 90.0% | 0.05g |
$2253.0 | 2025-03-20 | |
| Enamine | EN300-26980911-0.1g |
O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate |
2470438-15-2 | 90.0% | 0.1g |
$2714.0 | 2025-03-20 | |
| 1PlusChem | 1P0287B0-50mg |
O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate |
2470438-15-2 | 90% | 50mg |
$2847.00 | 2024-05-21 | |
| 1PlusChem | 1P0287B0-100mg |
O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate |
2470438-15-2 | 90% | 100mg |
$3417.00 | 2024-05-21 | |
| Aaron | AR0287JC-50mg |
O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate |
2470438-15-2 | 90% | 50mg |
$3123.00 | 2023-12-15 | |
| Aaron | AR0287JC-100mg |
O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate |
2470438-15-2 | 90% | 100mg |
$3757.00 | 2023-12-15 |
O,O-dimethyl (4-bromophenyl)methylphosphonothioate Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on O,O-dimethyl (4-bromophenyl)methylphosphonothioate
Professional Introduction to O,O-dimethyl (4-bromophenyl)methylphosphonothioate (CAS No. 2470438-15-2)
O,O-dimethyl (4-bromophenyl)methylphosphonothioate, a compound with the chemical identifier CAS No. 2470438-15-2, represents a significant advancement in the field of agrochemical and pharmaceutical research. This organophosphorus compound, characterized by its O,O-dimethyl and (4-bromophenyl)methylphosphonothioate functional groups, has garnered considerable attention due to its unique structural and chemical properties.
The molecular structure of O,O-dimethyl (4-bromophenyl)methylphosphonothioate consists of a phosphonothioate moiety linked to a brominated phenyl ring, which is further substituted with dimethyl groups. This configuration imparts a high degree of reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the bromine atom enhances its utility in cross-coupling reactions, particularly in Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex organic molecules.
In recent years, the compound has been extensively studied for its potential applications in the development of novel pesticides and herbicides. Its ability to interact with biological targets at the molecular level has opened new avenues for crop protection strategies. Researchers have observed that the phosphonothioate group disrupts enzymatic pathways in pests, leading to effective pest control without significant environmental impact.
Moreover, O,O-dimethyl (4-bromophenyl)methylphosphonothioate has shown promise in medicinal chemistry. Its structural features make it an excellent scaffold for designing bioactive molecules with therapeutic properties. Specifically, studies have indicated that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in human diseases. This has spurred interest in exploring its pharmacological potential further.
The synthesis of O,O-dimethyl (4-bromophenyl)methylphosphonothioate involves multi-step organic reactions, including phosphonation and thiolation processes. The use of advanced catalytic systems has improved the efficiency and yield of these reactions, making large-scale production feasible. Innovations in green chemistry have also been integrated into its synthesis, reducing waste and minimizing hazardous byproducts.
One of the most compelling aspects of this compound is its versatility. Beyond its roles in agrochemicals and pharmaceuticals, it serves as a key intermediate in material science. For instance, researchers have utilized it to develop novel polymers with enhanced thermal stability and mechanical strength. These polymers find applications in high-performance coatings and electronic materials.
The regulatory landscape for O,O-dimethyl (4-bromophenyl)methylphosphonothioate is evolving alongside advancements in chemical safety and environmental science. Regulatory bodies are increasingly focusing on sustainable practices, ensuring that the production and use of such compounds align with ecological standards. This has led to the development of more stringent guidelines for handling and disposal.
Future research directions for O,O-dimethyl (4-bromophenyl)methylphosphonothioate include exploring its role in nanotechnology and biodegradable materials. The compound's unique reactivity suggests it could be used to create smart materials that respond to environmental stimuli, such as light or temperature changes. Additionally, its potential as a catalyst or ligand in asymmetric synthesis is under active investigation.
In conclusion, O,O-dimethyl (4-bromophenyl)methylphosphonothioate (CAS No. 2470438-15-2) stands out as a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features enable diverse functionalities, making it indispensable in both industrial and academic research settings. As our understanding of its properties continues to grow, so too will its impact on innovation and sustainability.
2470438-15-2 (O,O-dimethyl (4-bromophenyl)methylphosphonothioate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)